molecular formula C17H14Cl2N2OS2 B13715248 Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate

Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate

Cat. No.: B13715248
M. Wt: 397.3 g/mol
InChI Key: JBUBKKVGERPYET-UHFFFAOYSA-N
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Description

Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is a chemical compound with the molecular formula C17H14Cl2N2OS2. It is known for its applications in proteomics research and has been studied for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate typically involves the reaction of benzyl chloride with 2-(2,4-dichlorophenoxy)ethylamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with proteins makes it particularly valuable in proteomics research .

Properties

Molecular Formula

C17H14Cl2N2OS2

Molecular Weight

397.3 g/mol

IUPAC Name

[benzylsulfanyl-[2-(2,4-dichlorophenoxy)ethylsulfanyl]methylidene]cyanamide

InChI

InChI=1S/C17H14Cl2N2OS2/c18-14-6-7-16(15(19)10-14)22-8-9-23-17(21-12-20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2

InChI Key

JBUBKKVGERPYET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC#N)SCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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